molecular formula C22H28O2 B13847135 (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13847135
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-KINXCBNHSA-N
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Description

The compound (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethyl, ethynyl, hydroxy, and methylidene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethynyl group may produce an ethyl-substituted derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one: Lacks the methylidene group.

    (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methyl-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one: Contains a methyl group instead of a methylidene group.

Uniqueness

The presence of the ethynyl, hydroxy, and methylidene groups in (8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one imparts unique chemical and biological properties. These functional groups contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19+,20-,21-,22+/m0/s1

InChI Key

GCKFUYQCUCGESZ-KINXCBNHSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@@H]3[C@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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